Methyl Np-methyl-L-histidinate dihydrochloride is a derivative of the amino acid histidine, specifically a methylated form that plays a significant role in biochemical applications. This compound is characterized by its dihydrochloride salt form, which enhances its solubility and stability in various chemical environments. Methyl Np-methyl-L-histidinate dihydrochloride is primarily used in peptide synthesis and as a biochemical reagent due to its unique structural properties.
Methyl Np-methyl-L-histidinate dihydrochloride is classified as an amino acid derivative. Its systematic name reflects its structural modifications, particularly the addition of methyl groups at specific positions on the histidine molecule. The compound has a CAS number of 7389-87-9 and falls under the category of biochemical reagents utilized in research and pharmaceutical applications .
The synthesis of methyl Np-methyl-L-histidinate dihydrochloride typically involves several key steps:
Technical details indicate that these reactions are conducted under controlled conditions, often utilizing solvents like dimethylformamide to facilitate the process .
The molecular formula for methyl Np-methyl-L-histidinate dihydrochloride is C7H13Cl2N3O2. Its structure features an imidazole ring characteristic of histidine, along with additional methyl groups that alter its properties compared to standard histidine.
The compound's InChI key is DWAYENIPKPKKMV-ILKKLZGPSA-N, which provides a unique identifier for its chemical structure. Its SMILES representation is Cn1cnc(CC@HC(O)=O)c1, indicating the arrangement of atoms within the molecule .
Methyl Np-methyl-L-histidinate dihydrochloride can participate in various chemical reactions typical for amino acids and their derivatives:
These reactions are fundamental in biochemical research and drug development .
The mechanism of action for methyl Np-methyl-L-histidinate dihydrochloride primarily revolves around its role as a substrate in enzymatic reactions or as an intermediate in peptide synthesis. The methylation alters its reactivity and interaction with biological molecules, enhancing its utility in various biochemical pathways.
Data supporting these mechanisms indicate that methylated amino acids can influence protein structure and function due to changes in steric hindrance and electronic properties .
Methyl Np-methyl-L-histidinate dihydrochloride finds various applications in scientific research:
Histidine methylation represents a critical but understudied category of post-translational modifications (PTMs) in eukaryotic systems. Unlike lysine or arginine methylation, histidine methylation occurs at either the N1 (π, proximal) or N3 (τ, distal) nitrogen of the imidazole ring, generating two distinct isomers: Nπ-methylhistidine (1-methylhistidine) or Nτ-methylhistidine (3-methylhistidine). This modification alters the physicochemical properties of histidine residues, including hydrogen-bonding capacity, metal coordination ability, and protein conformational dynamics [2] [6]. Enzymes catalyzing these reactions, termed histidine methyltransferases, utilize S-adenosylmethionine (SAM) as the methyl donor. The recent identification of specific enzymes like SETD3 (for Nτ-methylation) and METTL9 (for Nπ-methylation) has revealed their roles in diverse cellular processes, including cytoskeletal regulation (actin methylation by SETD3) and zinc homeostasis (SLC39A7 methylation by METTL9) [3] [6]. The isomer specificity is biologically significant, as Nπ and Nτ methylation exhibit distinct steric and electronic effects on protein function. For instance, Nτ-methylation of actin at His-73 influences actin polymerization kinetics, while Nπ-methylation in SLC39A7 disrupts zinc binding, triggering endoplasmic reticulum stress responses [5] [6].
METTL9 is the first identified and best-characterized mammalian histidine Nπ-methyltransferase. It specifically recognizes proteins containing an H-x-H motif (where "x" denotes a small side-chain residue like glycine, alanine, or serine) and methylates the second histidine residue at the N1 position [3] [5]. Structural studies of METTL9 reveal a canonical seven-β-strand methyltransferase fold. Key interactions facilitate substrate specificity and catalysis:
Table 1: METTL9 Substrates and Functional Consequences
Substrate Protein | Target Motif | Methylation Site | Biological Consequence |
---|---|---|---|
SLC39A7 (ZIP7) | H45-G-H49 | His49 (Nπ) | Disrupts zinc binding; induces ER stress; inhibits ferroptosis |
S100A9 | G104-H-S-H107 | His107 (Nπ) | Modulates proinflammatory activity |
SLC39A5 (ZIP5) | G372-H-S-H375 | His375 (Nπ) | Regulates zinc transport efficiency |
Mitochondrial Complex I subunits | Multiple H-x-H motifs | Multiple His (Nπ) | Reduces enzymatic activity |
METTL9-mediated methylation has significant pathophysiological implications. In mesenchymal stem cells (MSCs), METTL9-mediated methylation of SLC39A7 at His45 and His49 inhibits zinc binding, leading to zinc accumulation in the endoplasmic reticulum. This triggers ER stress, activating the PERK/ATF4 pathway and upregulating the cystine transporter SLC7A11. Consequently, intracellular glutathione synthesis increases, suppressing oxidative stress and ferroptosis, and ultimately inhibiting adipogenic differentiation of MSCs—a process linked to osteoporosis [5].
Synthetic access to site-specifically methylated histidine residues, such as in Methyl Nπ-methyl-L-histidinate dihydrochloride, is essential for mechanistic studies and standardization. Chemoenzymatic strategies combine chemical synthesis with enzymatic methylation to achieve high fidelity:
Table 2: Chemoenzymatic Strategies for Histidine-Methylated Peptide Production
Step | Method | Key Features | Application Example |
---|---|---|---|
1. Precursor Synthesis | Fmoc-SPPS with protected His derivatives | Avoids β-elimination; uses di-n-propyl-phosphodiamidate protection | Synthesis of H-x-H motif peptides |
2. Enzymatic Methylation | Incubation with METTL9/SAM | Requires soluble enzyme variant (e.g., METTL9M6); optimized buffer conditions | Methylation of S100A9101–111 |
3. Ligation | Native Chemical Ligation (NCL) | Uses C-terminal thioester and N-terminal Cys; operates at neutral pH | Assembly of methylated histone H3 analogs |
4. Desulfurization | Radical-based desulfurization | Converts Cys to Ala; enables ligation at non-Cys sites | Synthesis of full-length methylated SLC39A7 |
Challenges include the lability of histidine methyl esters during acid cleavage in SPPS and the isomer-specific analysis of methylhistidine. Distinguishing Nπ from Nτ methylation requires specialized mass spectrometry or amino acid analysis after acid hydrolysis, as the isomers share identical masses [2] [7]. Despite this, chemoenzymatic approaches provide the most reliable route to homogeneous histidine-methylated peptides for functional studies.
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